Acetal

Catalog No.
S581697
CAS No.
105-57-7
M.F
C6H14O2
M. Wt
118.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetal

CAS Number

105-57-7

Product Name

Acetal

IUPAC Name

1,1-diethoxyethane

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c1-4-7-6(3)8-5-2/h6H,4-5H2,1-3H3

InChI Key

DHKHKXVYLBGOIT-UHFFFAOYSA-N

SMILES

CCOC(C)OCC

Solubility

0.37 M
44 mg/mL at 25 °C
MISCIBLE WITH ALCOHOL, 60% ALCOHOL, ETHER; SOL IN HEPTANE, METHYLCYCLOHEXANE, ETHYL ACETATE; PROPYL, ISOPROPYL, BUTYL & ISOBUTYL ALCOHOLS; 100 G WATER DISSOLVE 5 G ACETAL
SOL IN CHLOROFORM
sol in acetone
Water Solubility = 4.4X10+4 mg/L at 25 °C
Solubility in water, g/100ml: 5.0
slightly soluble in water; miscible with most organic solvents, oils
miscible (in ethanol)

Synonyms

1,1- diethoxyethane, 1,1-diethoxyethane

Canonical SMILES

CCOC(C)OCC

Molecular Structure Analysis

The key feature of an acetal is the central carbon atom bonded to two OR' groups. These alkoxy groups can be the same (symmetric acetal) or different (mixed acetal) [2]. The presence of the two bulky OR' groups hinders the formation of a double bond between the central carbon and oxygen, which is characteristic of aldehydes and ketones. This difference in structure contributes to the distinct properties of acetals compared to their carbonyl precursors [1].

Another notable aspect is the chirality of acetals. When the two R' groups on the acetal are different, the carbon becomes a stereocenter, resulting in two possible enantiomers. These enantiomers can be crucial in biological processes and drug design [2].


Chemical Reactions Analysis

Synthesis

Acetals are typically formed from aldehydes or ketones through a process called acetalization. This reaction involves the nucleophilic addition of an alcohol to the carbonyl carbon, followed by the elimination of a water molecule [2].

  • Balanced Chemical Equation (Acetalization of formaldehyde):
HCHO (aq) + 2 ROH (aq)  ->  R₂C(OR')₂ (aq) + H₂O (l) (Formaldehyde)  (Alcohol)         (Acetal)      (Water)
Decomposition

Acetals can be converted back to their corresponding carbonyl compounds through a process called hydrolysis. This reaction is typically achieved under acidic conditions and involves the addition of water to the acetal, followed by the cleavage of a C-O bond [2].

Other Relevant Reactions

Acetals can participate in various other reactions depending on the nature of the R and R' groups. These can include:

  • Oxidation reactions
  • Reduction reactions
  • Substitution reactions

The specific reactions will depend on the functional groups present within the R and R' substituents.


Physical And Chemical Properties Analysis

Physical Properties:

  • Melting point: Varies depending on the specific acetal structure, typically ranging from 50-200°C [2].
  • Boiling point: Generally high due to strong intermolecular forces, often decomposes before boiling.
  • Solubility: Generally insoluble in water but soluble in organic solvents like alcohols, ethers, and chlorinated hydrocarbons [2].

Chemical Properties:

  • Stability: Acetals are more stable than their corresponding aldehydes and ketones towards many common reactions like oxidation and nucleophilic addition.
  • Acidity: Acetals are weakly acidic due to the presence of the alpha hydrogens on the alkoxy groups [2].

Acetals play a crucial role in organic synthesis as protecting groups for carbonyl functionalities. By reversibly converting a reactive carbonyl group into a more stable acetal, chemists can perform reactions on other parts of the molecule without affecting the carbonyl group. Once the desired modifications are complete, the acetal can be readily hydrolyzed back to the original carbonyl compound [2].

This protecting group strategy is particularly valuable in multistep syntheses where the carbonyl functionality needs to be preserved during certain reaction steps.

Here are some resources for further reading:

  • Acetal - Wikipedia:
  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry
  • [Polyoxymethylene -

Protecting Groups for Aldehydes and Ketones

One of the most prominent applications of acetals lies in their ability to act as protecting groups for aldehydes and ketones. These carbonyl functionalities can be sensitive to various reaction conditions, making them prone to unwanted side reactions during synthesis. Acetals offer a temporary "shield" for the carbonyl group, allowing chemists to perform reactions on other parts of the molecule without affecting the carbonyl itself. Once the desired modifications are complete, the acetal can be easily removed under specific conditions to regenerate the original aldehyde or ketone. This selective protection strategy is crucial for the efficient and targeted synthesis of complex molecules .

Reagents and Intermediates in Organic Synthesis

Acetals are not merely passive protectors; they also serve as valuable reagents and intermediates in organic synthesis. Their unique reactivity allows them to participate in various transformations, leading to the formation of diverse new functional groups. For example, acetals can be readily hydrolyzed to yield the corresponding aldehydes or ketones. Additionally, they can undergo alkylation, acylation, and condensation reactions, opening avenues for the creation of more complex molecules .

Studying Enzyme Function and Inhibition

The study of enzymes, biological catalysts essential for various cellular processes, often involves investigating their interactions with small molecules. Acetals, with their tunable properties and ease of modification, can serve as valuable tools in this field. By strategically designing acetal-based molecules that mimic the natural substrates of enzymes, researchers can gain insights into enzyme function and activity. Furthermore, these molecules can be used to develop enzyme inhibitors, which have potential applications in drug discovery .

Beyond Organic Chemistry: Applications in Material Science and Beyond

The versatility of acetals extends beyond the realm of organic chemistry. Their unique properties, such as controlled release of functionalities and biocompatibility, make them attractive candidates for various applications in material science and beyond. For instance, acetals have been explored as drug delivery systems, where the acetal group can be designed to release the encapsulated drug at a specific time or under specific conditions . Additionally, they are being investigated for their potential use in the development of new polymers and biomaterials.

Physical Description

Acetal appears as a clear colorless liquid with a pleasant odor. Boiling point 103-104°C. Flash point -5°F. Density 0.831 g / cm3. Slightly soluble in water. Vapors heavier than air. Moderately toxic and narcotic in high concentrations.
Liquid
COLOURLESS LIQUID WITH PUNGENT ODOUR.
volatile colourless liquid with a refreshing, pleasant, fruity-green odou

Color/Form

COLORLESS LIQUID

XLogP3

0.8

Boiling Point

216 °F at 760 mm Hg (USCG, 1999)
102.2 °C
102.7 °C AT 760 MM HG; 66.3 °C AT 200 MM HG; 39.8 °C AT 60 MM HG; 31.9 °C AT 40 MM HG; 19.6 °C AT 20 MM HG; +8.0 °C AT 10 MM HG; -2.3 °C AT 5 MM HG; -23 °C AT 1.0 MM HG
103 °C

Flash Point

-5 °F (USCG, 1999)
-5 °F (-21 °C) (CLOSED CUP)
-21 °C c.c.

Vapor Density

4.08 (AIR= 1)
Relative vapor density (air = 1): 4.1

Density

0.831 at 68 °F (USCG, 1999)
0.8254 AT 20 °C/4 °C
Relative density (water = 1): 0.83
0.822-0.831

LogP

0.84 (LogP)
0.84
Log Kow = 0.84

Odor

PUNGENT, GREEN, WOODY SOLVENT ODOR

Melting Point

-148 °F (USCG, 1999)
-100.0 °C
-100 °C
-100°C

UNII

5G14F9E2HB

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

56.87 mm Hg (USCG, 1999)
27.60 mmHg
27.6 mm Hg at 25 °C /from experimentally derived coefficients/
Vapor pressure, kPa at 20 °C: 2.7

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

105-57-7
73506-93-1
30846-29-8

Wikipedia

1,1-diethoxyethane

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

ADDITION OF ETHANOL TO ACETYLENE IN THE PRESENCE OF BORON TRIFLUORIDE AND MERCURIC OXIDE CATALYST; ADDITION OF ETHANOL TO DIVINYL ETHER IN THE PRESENCE OF BORON TRIFLUORIDE
...FROM ACETALDEHYDE AND ALCOHOL IN PRESENCE OF ANHYDROUS CALCIUM CHLORIDE OR OF SMALL QUANTITIES OF MINERAL ACID.

General Manufacturing Information

Ethane, 1,1-diethoxy-: ACTIVE
ASSAY OF PURITY: 97% MINIMUM; FREE OF DISSOLVED METALS, CHLORIDES, SULFATES AND WATER. ... /IT IS/ PRESENT IN SOME LIQUORS (EG, SAKE AND WHISKY); ALSO DETECTED AND QUANT ASSESSED IN RUM. REPORTED USES: NON-ALCOHOLIC BEVERAGES, 7.3 PPM; ICE CREAM, ICES, ETC, 52 PPM; CANDY, 39 PPM; BAKED GOODS, 60-120 PPM.
Of several herbicides, acetal was the most effective, controlling witch-grass, Panicum capillare by 88%, and incr the yield of corn grain by 47%.

Stability Shelf Life

Volatile; Stable to alkalies but readily decomposed by dilute acids.

Dates

Modify: 2023-08-15

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